molecular formula C6H4BrCl2N B1383186 3-Bromo-2-chloro-6-(chloromethyl)pyridine CAS No. 1227496-11-8

3-Bromo-2-chloro-6-(chloromethyl)pyridine

Cat. No.: B1383186
CAS No.: 1227496-11-8
M. Wt: 240.91 g/mol
InChI Key: USBIKEYDQFFBHX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-(chloromethyl)pyridine: is a heterocyclic organic compound with the molecular formula C6H4BrCl2N It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring

Mechanism of Action

Target of Action

It is known that halogenated pyridines, such as this compound, are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

3-Bromo-2-chloro-6-(chloromethyl)pyridine is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The this compound, being a halogenated compound, can participate in this reaction as an electrophile .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways . This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which the reaction is used.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. In the context of organic synthesis, its primary effect is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the efficacy of its participation in Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as the choice of catalyst, temperature, and solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of 2,6-dibromopyridine as a starting material. The process involves a metal-halogen exchange reaction using reagents such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) , followed by chlorination with cyanuric chloride . This method is preferred due to its milder reaction conditions and ease of handling compared to traditional methods that use pyrophoric and toxic chemicals .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Palladium Catalysts: For coupling reactions like Suzuki–Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Bromo-2-chloro-6-(chloromethyl)pyridine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-chloro-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis and coordination chemistry .

Properties

IUPAC Name

3-bromo-2-chloro-6-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBIKEYDQFFBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CCl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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